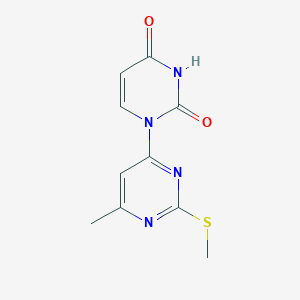

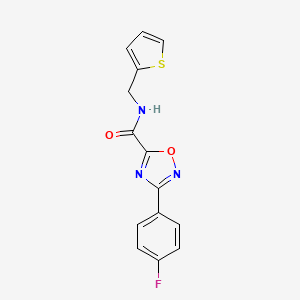

![molecular formula C20H23N3O4 B5524145 1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)

1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds closely related to “1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone” often involves multi-component reactions, showcasing the versatility of piperazine derivatives in chemical synthesis. For example, Wu Feng (2011) reported a three-component synthesis yielding a novel piperidine-3,5-dicarbonitrile derivative, indicating the efficiency of combining malononitrile, benzaldehyde derivatives, and piperidine in methanol at room temperature (Wu Feng, 2011).

Molecular Structure Analysis

The molecular structure of piperazinone derivatives, including those related to the compound of interest, has been extensively studied. Shusheng Zhang et al. (2007) synthesized a derivative of 2,5-piperazinedione and confirmed its structure through IR, 1H NMR, and single-crystal X-ray diffraction, highlighting the intricate molecular geometries that piperazine derivatives can adopt (Shusheng Zhang et al., 2007).

Chemical Reactions and Properties

Piperazine derivatives are known for their chemical reactivity, participating in various chemical reactions that highlight their potential as intermediates in pharmaceutical synthesis. For instance, compounds with the piperazinyl moiety have been synthesized and studied for their affinity towards 5-HT1A receptors, indicating the functional versatility of the piperazine ring in medicinal chemistry (A. Orjales et al., 1995).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation. Studies like those by Shusheng Zhang et al. (2007) not only provide structural characterization but also hint at the physical properties by discussing crystallography and molecular symmetry, which are essential for understanding the compound's behavior under various conditions.

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including stability, reactivity, and interaction with biological targets, are fundamental to their potential therapeutic use. Research on compounds like 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine indicates the exploration of piperazine derivatives for their binding affinities and selectivity towards biological receptors, underscoring the importance of understanding these properties for drug development (Revathi K. Raghupathi et al., 1991).

科学的研究の応用

HIV-1 Reverse Transcriptase Inhibition

The compound is part of a class of bis(heteroaryl)piperazines (BHAPs), identified for their potent inhibition against HIV-1 reverse transcriptase. The modifications to the piperazine and phenyl moieties have led to the development of compounds significantly more potent than their predecessors, contributing to the advancement of non-nucleoside HIV-1 reverse transcriptase inhibitors for clinical evaluation (Romero et al., 1994).

Antiarrhythmic and Antihypertensive Effects

This chemical framework has been adapted to synthesize derivatives with strong antiarrhythmic and antihypertensive activities. The presence of the 1-phenylpiperazine moiety, specifically with methoxy- or chloro- substituents, is crucial for these pharmacological effects, suggesting the compound's role in developing treatments for cardiovascular disorders (Malawska et al., 2002).

Serotonin Antagonism

Derivatives of the compound have been explored for their potential as serotonin antagonists, with modifications aiming to improve selectivity and reduce alpha 1-adrenergic affinity. This research contributes to the understanding of serotonin-related disorders and the development of more selective therapeutic agents (Raghupathi et al., 1991).

G Protein-Biased Dopaminergics

Incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage into the 1,4-disubstituted aromatic piperazine core has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds demonstrate a preference for activating G proteins over β-arrestin recruitment, highlighting their potential as novel therapeutics for psychiatric and neurological disorders (Möller et al., 2017).

Antibacterial Activity

Novel piperazine linked methylene-bis-coumarins, synthesized from this chemical backbone, have shown potent antibacterial activity against human pathogenic strains. The structure-activity relationship studies of these compounds enrich the field of antimicrobial research, offering insights into new treatments for bacterial infections (Nagaraj et al., 2019).

特性

IUPAC Name |

1-(2-methoxyphenyl)-4-(1,4,6-trimethyl-2-oxopyridine-3-carbonyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-13-11-14(2)21(3)19(25)18(13)20(26)22-9-10-23(17(24)12-22)15-7-5-6-8-16(15)27-4/h5-8,11H,9-10,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMRHMCFARSKGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C)C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

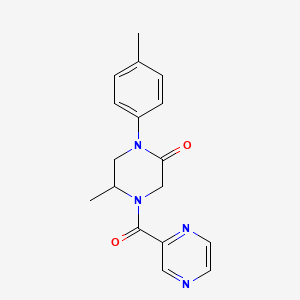

![N-[3,5-bis(methylthio)isothiazol-4-yl]-N'-pyridin-2-ylurea](/img/structure/B5524072.png)

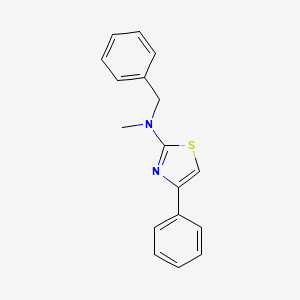

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide dihydrochloride](/img/structure/B5524111.png)

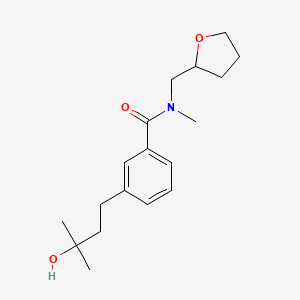

![3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524131.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-3-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5524139.png)